molecular formula C19H19N5O4S B10896878 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896878
M. Wt: 413.5 g/mol
InChI Key: KZOGBULKJAKPFS-KEBDBYFISA-N
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Description

4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a nitrophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common approach is the condensation reaction between 4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]benzaldehyde and 5-methyl-4H-1,2,4-triazole-3-thiol under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19N5O4S/c1-12-8-16(5-6-17(12)24(25)26)28-11-15-9-14(4-7-18(15)27-3)10-20-23-13(2)21-22-19(23)29/h4-10H,11H2,1-3H3,(H,22,29)/b20-10+

InChI Key

KZOGBULKJAKPFS-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NNC3=S)C)OC)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C=NN3C(=NNC3=S)C)OC)[N+](=O)[O-]

Origin of Product

United States

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